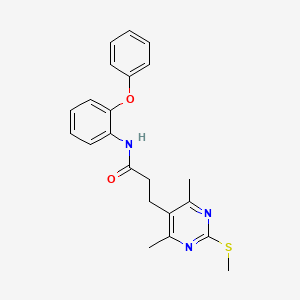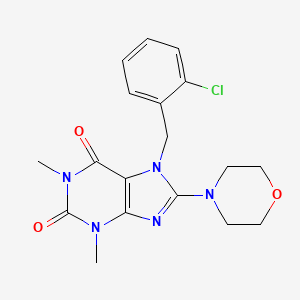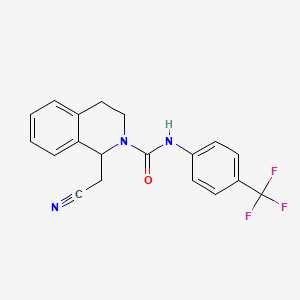
1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C19H16F3N3O and its molecular weight is 359.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Isoquinoline Derivatives and Their Applications
Isoquinoline and Immunosuppression : Isoxazol derivatives like leflunomide and its metabolites have been investigated for their immunosuppressive properties, particularly in the context of dihydroorotate dehydrogenase inhibition, an enzyme critical in pyrimidine synthesis. This is relevant for conditions requiring immune modulation, such as in organ transplantation or autoimmune diseases (Knecht & Löffler, 1998).
Chemical Synthesis and Structural Analysis : Research on isoquinoline derivatives also includes exploring their synthesis and structure. For instance, the reaction of isoquinolinium N-phenylimide with other chemicals has been studied to understand the structural aspects and the dynamic processes in these molecules (Temme, Polborn, & Huisgen, 1998). Similarly, X-ray diffraction data of related compounds have provided insights into their crystalline structures, aiding in the understanding of their chemical properties (Quintana et al., 2016).
Heterocyclic Synthesis and Potential Applications : The synthesis of various heterocyclic compounds from isoquinoline derivatives has been a topic of interest. These synthetic pathways can lead to the development of novel compounds with potential applications in different fields like pharmaceuticals and materials science (Kobayashi et al., 1995).
Applications in Polymer Science : Isoquinoline derivatives have been utilized in the synthesis of polyimides, showcasing their relevance in materials science. These compounds contribute to the development of materials with specific desired properties, such as thermal stability and solubility (Myung, Ahn, & Yoon, 2004).
Properties
IUPAC Name |
1-(cyanomethyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)14-5-7-15(8-6-14)24-18(26)25-12-10-13-3-1-2-4-16(13)17(25)9-11-23/h1-8,17H,9-10,12H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTISVZHSOOKRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)
![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2358306.png)
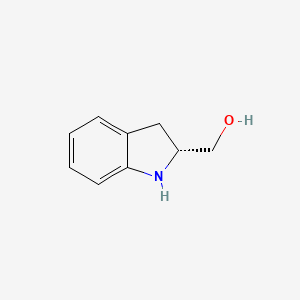
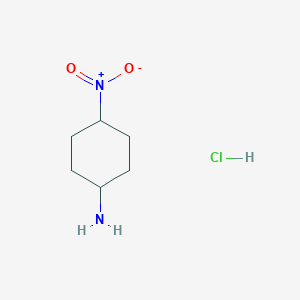
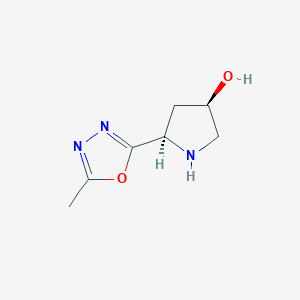
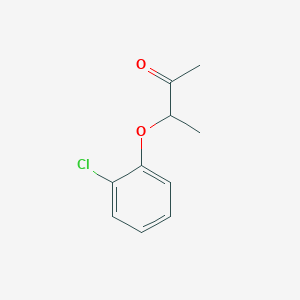
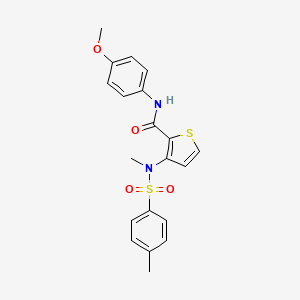
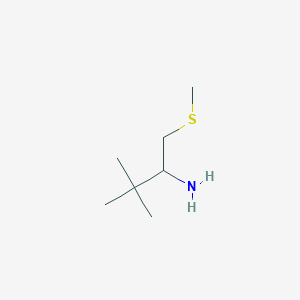
![7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358321.png)
![(Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2358322.png)
![3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2358323.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)
